

GSK690693: A Technical Guide to its Downstream Signaling Targets

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Compound of Interest

Compound Name: GSK 690 Hydrochloride

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Abstract

GSK690693 is a potent, ATP-competitive, small molecule inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3)[1][2][3]. The PI3K/Akt signaling pathway is a critical regulator of diverse cellular processes, including cell survival, proliferation, metabolism, and apoptosis[4][5]. Dysregulation of this pathway is a frequent event in human cancers, making Akt an attractive therapeutic target[4][5]. This technical guide provides an in-depth overview of the downstream signaling targets of GSK690693, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Mechanism of Action

GSK690693 exerts its biological effects by directly inhibiting the kinase activity of all three Akt isoforms[3][6]. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates[1]. While highly selective for Akt isoforms, GSK690693 also demonstrates inhibitory activity against other members of the AGC kinase family, such as PKA and PKC, as well as some kinases from the CAMK and STE families at higher concentrations[1][6].

Quantitative Inhibition Data

The inhibitory potency of GSK690693 against various kinases has been determined through in vitro kinase assays. The following tables summarize the key IC50 values.

Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms

Kinase	IC50 (nmol/L)
Akt1	2[1][3]
Akt2	13[1][3]
Akt3	9[1][3]

Table 2: Inhibitory Activity of GSK690693 against Other Kinases

Kinase Family	Kinase	IC50 (nmol/L)
AGC	PKA	24[6][7]
AGC	PrkX	5[6][7]
AGC	PKC isozymes	2-21[6][7]
CAMK	AMPK	50[6][7]
CAMK	DAPK3	81[6][7]
STE	PAK4	10[6][7]
STE	PAK5	52[6][7]
STE	PAK6	6[6][7]

Table 3: Cellular Activity of GSK690693

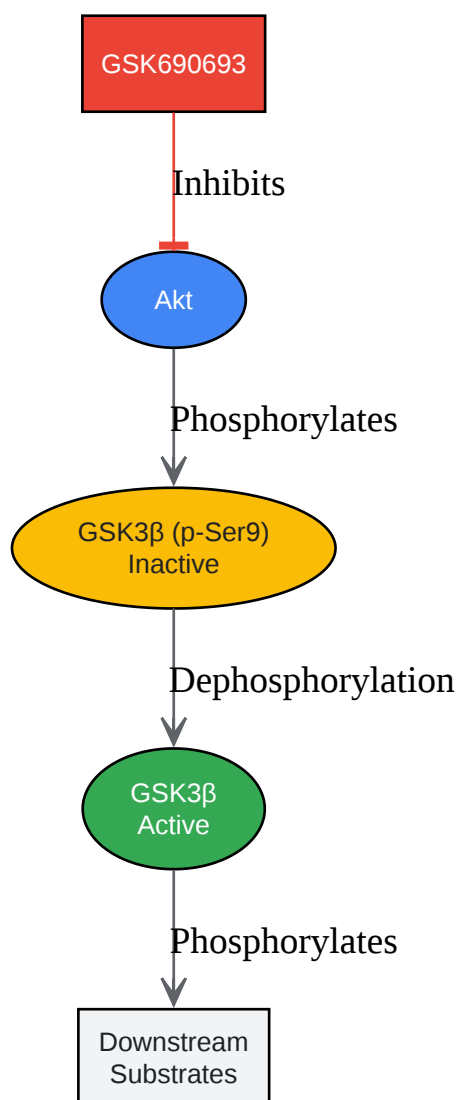
Cell Line	Assay	IC50 (nmol/L)
BT474	GSK3 β Phosphorylation	138[3]
T47D	Proliferation	72[6]
ZR-75-1	Proliferation	79[6]
BT474	Proliferation	86[6]
HCC1954	Proliferation	119[6]
LNCaP	Proliferation	147[6]
MDA-MB-453	Proliferation	975[6]

Downstream Signaling Pathways and Targets

Inhibition of Akt by GSK690693 leads to a cascade of downstream effects by preventing the phosphorylation and subsequent regulation of numerous substrate proteins. The primary and most well-characterized downstream targets are GSK3 β , PRAS40, and FOXO transcription factors.

Inhibition of GSK3 β Phosphorylation

Glycogen synthase kinase 3 β (GSK3 β) is a key downstream effector of Akt. Akt-mediated phosphorylation of GSK3 β at Serine 9 (Ser9) inhibits its kinase activity[1][8][9]. By inhibiting Akt, GSK690693 prevents this phosphorylation, leading to the activation of GSK3 β [10][11]. Activated GSK3 β can then phosphorylate its own substrates, influencing processes like glycogen metabolism and β -catenin signaling[8][12].

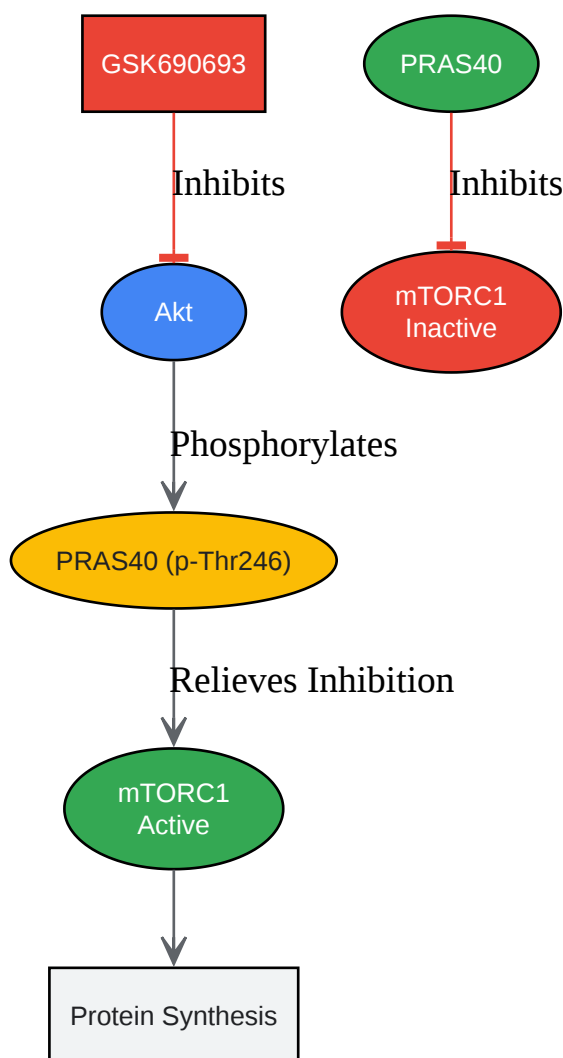


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Caption: GSK690693-mediated inhibition of Akt prevents GSK3 β phosphorylation, leading to its activation.

Reduction of PRAS40 Phosphorylation

Proline-rich Akt substrate of 40 kDa (PRAS40) is a component of the mTORC1 complex and acts as an inhibitor of its activity[13][14]. Akt phosphorylates PRAS40 at Threonine 246 (Thr246), which leads to its dissociation from the mTORC1 complex and relieves the inhibition[13][15]. GSK690693 treatment prevents PRAS40 phosphorylation, thereby maintaining its inhibitory effect on mTORC1 and suppressing downstream signaling related to protein synthesis and cell growth[6][11].

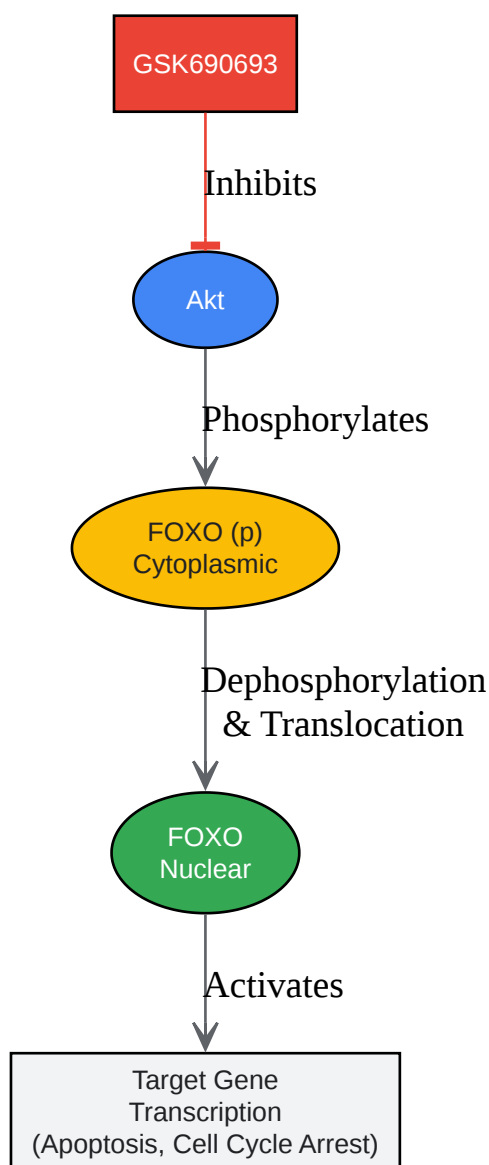


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Caption: GSK690693 prevents Akt-mediated phosphorylation of PRAS40, leading to sustained mTORC1 inhibition.

Modulation of FOXO Transcription Factor Activity

The Forkhead box O (FOXO) family of transcription factors are critical regulators of apoptosis, cell cycle arrest, and stress resistance[16][17]. Akt phosphorylates FOXO proteins (e.g., FOXO1, FOXO3a) at conserved residues, leading to their sequestration in the cytoplasm and preventing their transcriptional activity[17][18][19]. By inhibiting Akt, GSK690693 promotes the dephosphorylation and nuclear translocation of FOXO factors[1][4]. In the nucleus, FOXO proteins can then activate the transcription of target genes involved in apoptosis and cell cycle arrest[10][16].



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Caption: GSK690693 promotes nuclear translocation and activation of FOXO transcription factors.

Experimental Protocols

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the inhibitory activity of GSK690693 against Akt kinases.

Objective: To determine the IC₅₀ value of GSK690693 for Akt1, Akt2, and Akt3.

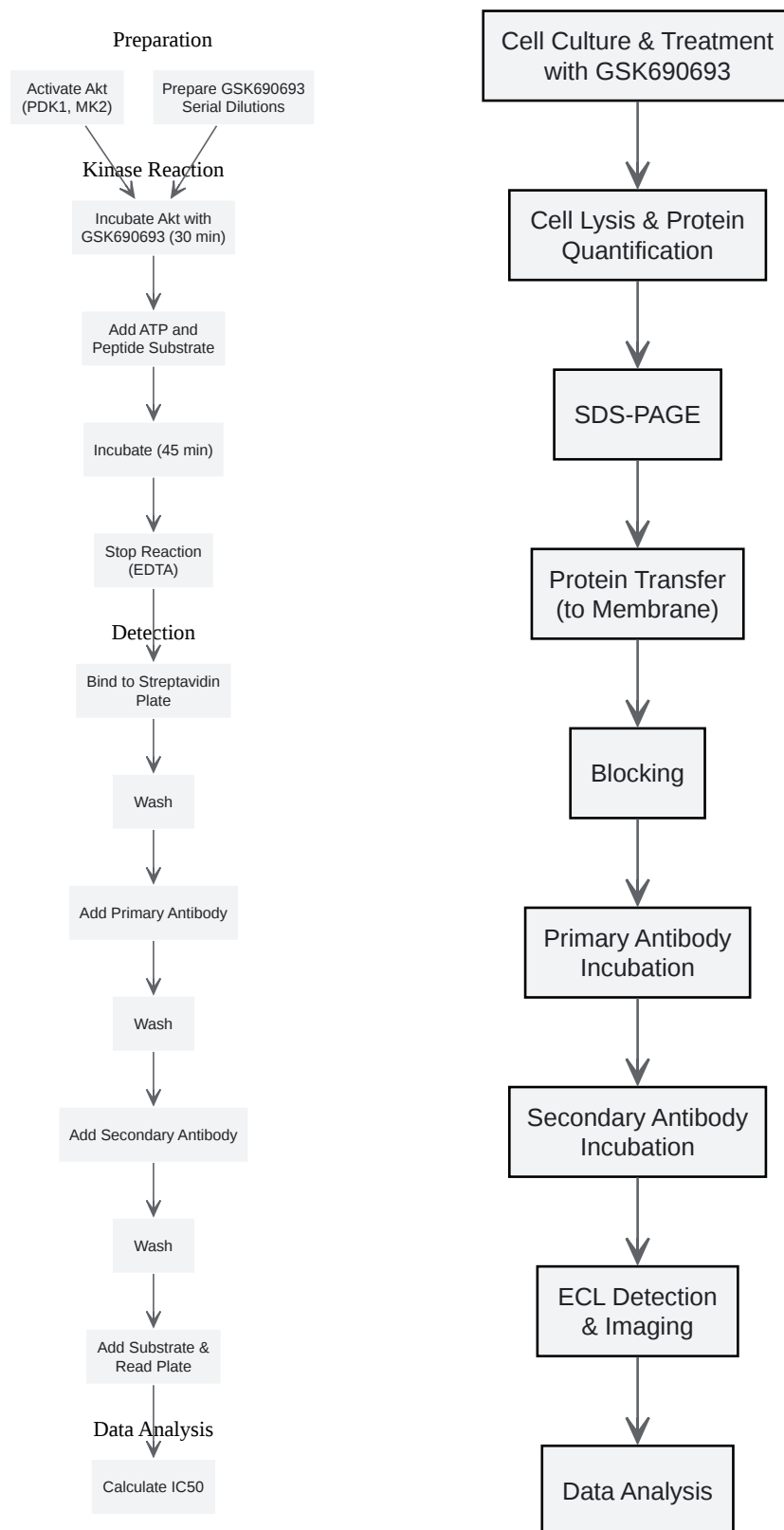
Materials:

- Recombinant human His-tagged full-length Akt1, Akt2, or Akt3[6][7].
- PDK1 and MK2 for Akt activation[6][7].
- GSK690693 dissolved in DMSO[1][4].
- Kinase reaction buffer.
- ATP.
- Biotinylated peptide substrate.
- Streptavidin-coated plates.
- Detection antibody (e.g., anti-phospho-substrate antibody).
- Plate reader.

Procedure:

- Activate the purified Akt enzymes by incubating with PDK1 and MK2 to achieve phosphorylation on Thr308 and Ser473, respectively[6][7].
- Prepare a serial dilution of GSK690693 in DMSO and then dilute in kinase reaction buffer.
- Add the activated Akt enzyme to the wells of a microtiter plate.
- Add the different concentrations of GSK690693 to the wells and incubate for 30 minutes at room temperature[1][6].
- Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
- Incubate the reaction for a defined period (e.g., 45 minutes) at room temperature[1].
- Stop the reaction by adding EDTA.

- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
- Wash the plate to remove unbound components.
- Add a phospho-specific antibody that recognizes the phosphorylated substrate.
- Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
- Add the appropriate substrate for the enzyme and measure the signal using a plate reader.
- Calculate the percent inhibition for each GSK690693 concentration and determine the IC50 value using a suitable curve-fitting software^[1].



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